molecular formula C15H13N5O4 B1674774 Leteprinim CAS No. 138117-50-7

Leteprinim

Cat. No. B1674774
CAS RN: 138117-50-7
M. Wt: 327.29 g/mol
InChI Key: JMPOIZCOJJMTHI-UHFFFAOYSA-N
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Description

Leteprinim, also known as Neotrofin or AIT-082, is a hypoxanthine derivative drug . It has neuroprotective and nootropic effects .


Synthesis Analysis

Leteprinim is a bioactive modification of benzocaine . The synthesis of benzocaine and its reactions are the most common procedures to construct a library of benzocaine derivatives . These reactions provide structures with promising features that could be correlated with their biological activities .


Molecular Structure Analysis

The molecular formula of Leteprinim is C15H13N5O4 . Its average mass is 327.295 Da and its monoisotopic mass is 327.096741 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Leteprinim involve electrophilic and nucleophilic reactions of benzocaine . These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities .


Physical And Chemical Properties Analysis

Leteprinim has a density of 1.6±0.1 g/cm3 . Its index of refraction is 1.740 . It has 9 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds . Its polar surface area is 126 Å2 .

Safety And Hazards

According to the safety data sheet, Leteprinim does not require any special measures for safe handling . It is not classified according to the Globally Harmonized System (GHS) .

properties

IUPAC Name

4-[3-(6-oxo-1H-purin-9-yl)propanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c21-11(19-10-3-1-9(2-4-10)15(23)24)5-6-20-8-18-12-13(20)16-7-17-14(12)22/h1-4,7-8H,5-6H2,(H,19,21)(H,23,24)(H,16,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPOIZCOJJMTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CCN2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160496
Record name Leteprinim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leteprinim

CAS RN

138117-50-7
Record name Leteprinim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138117-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leteprinim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138117507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leteprinim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LETEPRINIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBY3IU407M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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